molecular formula C9H10S B15439580 4-(Prop-1-en-1-yl)benzene-1-thiol CAS No. 78943-76-7

4-(Prop-1-en-1-yl)benzene-1-thiol

Cat. No.: B15439580
CAS No.: 78943-76-7
M. Wt: 150.24 g/mol
InChI Key: OTZIWAJEWDTVTI-UHFFFAOYSA-N
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Description

4-(Prop-1-en-1-yl)benzene-1-thiol is a useful research compound. Its molecular formula is C9H10S and its molecular weight is 150.24 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Prop-1-en-1-yl)benzene-1-thiol, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. For example, benzene-1-thiol may react with prop-1-en-1-yl chloride in the presence of a base (e.g., NaOH) under controlled temperature (50–80°C) and inert atmosphere to minimize oxidation of the thiol group. Solvent choice (e.g., THF or DMF) significantly impacts reaction efficiency due to polarity effects on intermediate stabilization. Catalysts like palladium complexes may enhance coupling efficiency in cross-coupling routes. Yield optimization requires careful control of stoichiometry, reaction time, and purification steps (e.g., column chromatography to isolate the product from disulfide byproducts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The thiol (-SH) proton appears as a broad singlet (~δ 1.5–3.5 ppm) due to exchange broadening. The prop-1-en-1-yl group shows vinyl protons as doublets (δ 5–6 ppm, J = 10–16 Hz) and allylic coupling with aromatic protons.
    • ¹³C NMR : The thiocarbonyl carbon resonates at δ 120–130 ppm, while the prop-1-en-1-yl carbons appear at δ 110–140 ppm.
  • IR Spectroscopy : The S-H stretch is observed at ~2500 cm⁻¹, and C=C stretches (prop-1-en-1-yl) at ~1600 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., m/z 150.0444 for C₉H₁₀S) and fragmentation patterns (e.g., loss of SH group).
    These techniques collectively validate purity and structural integrity .

Q. What are the key challenges in stabilizing this compound during storage, and how can they be mitigated?

Methodological Answer: The thiol group is prone to oxidation, forming disulfides. Stabilization strategies include:

  • Storing under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.
  • Adding radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit autoxidation.
  • Using anhydrous solvents (e.g., dried THF) to avoid hydrolysis.
    Regular purity checks via TLC or HPLC are recommended to monitor degradation .

Advanced Research Questions

Q. How does the prop-1-en-1-yl substituent influence the electronic and steric properties of this compound in coordination chemistry?

Methodological Answer: The prop-1-en-1-yl group introduces steric hindrance and electron-withdrawing effects via conjugation with the aromatic ring. This alters the ligand’s binding affinity in metal complexes:

  • Electronic Effects : The vinyl group withdraws electron density, reducing the thiol’s nucleophilicity and favoring coordination with soft Lewis acids (e.g., Au⁺, Pd²⁺).
  • Steric Effects : The substituent’s planar geometry restricts access to the thiolate site, influencing selectivity in catalysis.
    DFT calculations (e.g., Mulliken charges) and X-ray crystallography (e.g., bond length analysis) quantify these effects .

Q. What computational methods are employed to predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic sites. For example, the para position to the thiol group may exhibit higher reactivity due to resonance stabilization.
  • Molecular Dynamics (MD) : Simulates reaction trajectories to predict dominant pathways (e.g., sulfonation vs. nitration).
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying electrophiles) aligns computational predictions with observed regioselectivity .

Q. How can contradictory results in the biological activity of this compound derivatives be resolved to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic SAR Studies : Synthesize derivatives with controlled modifications (e.g., substituent position, electronic groups) and test against standardized assays (e.g., microbial growth inhibition).
  • Data Analysis : Multivariate regression identifies key descriptors (e.g., logP, HOMO-LUMO gap) influencing activity. Contradictions may arise from assay variability (e.g., cell line differences), requiring meta-analysis of multiple datasets.
  • Mechanistic Probes : Use fluorescence quenching or SPR to study target binding, resolving ambiguities in activity trends .

Properties

CAS No.

78943-76-7

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

4-prop-1-enylbenzenethiol

InChI

InChI=1S/C9H10S/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3

InChI Key

OTZIWAJEWDTVTI-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)S

Origin of Product

United States

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